Structural Elucidation and Quantitative NMR Profiling of 4-(Oxetan-3-yl)piperidine Hemioxalate
Structural Elucidation and Quantitative NMR Profiling of 4-(Oxetan-3-yl)piperidine Hemioxalate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Reference Guide
Executive Summary
The incorporation of sp³-rich structural motifs is a cornerstone of contemporary medicinal chemistry. Specifically, the oxetane ring is widely deployed as a highly effective bioisostere for gem-dimethyl and carbonyl groups. This substitution drives measurable improvements in aqueous solubility, metabolic stability, and lipophilicity (logP) profiles[1]. Within this chemical space, represents a highly versatile building block[2].
However, handling the free base presents significant analytical and synthetic challenges due to its susceptibility to environmental degradation. The (CAS: 1523606-46-3) provides a thermodynamically stable, crystalline alternative that ensures precise stoichiometric control during parallel synthesis[3]. This whitepaper details the authoritative Nuclear Magnetic Resonance (NMR) reference data and the self-validating acquisition protocols required to certify this compound for pharmaceutical development.
Physicochemical Profiling & Causality of Methodology
Causality in Salt Selection
The free base of 4-(Oxetan-3-yl)piperidine (CID 55264245) exhibits hygroscopic tendencies and readily absorbs atmospheric CO₂ to form carbonates[2]. By formulating the compound as a hemioxalate salt—a strict 2:1 stoichiometric ratio of piperidine to oxalic acid—the secondary amine is locked in a protonated (piperidinium) state[3]. This ionic interaction dramatically increases the lattice energy, yielding a highly stable powder that resists deliquescence.
Causality in Solvent Selection
For high-fidelity NMR structural elucidation, DMSO-d₆ is the mandatory solvent of choice.
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Rejection of CDCl₃: The hemioxalate salt lacks sufficient solubility in non-polar halogenated solvents, leading to poor signal-to-noise (S/N) ratios.
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Rejection of D₂O: While D₂O readily dissolves the salt, it induces rapid deuterium exchange at the piperidinium nitrogen ( NH2+→ND2+ ). This exchange eliminates the critical NH signals and alters the chemical shifts of the adjacent equatorial/axial protons (C2/C6) due to the loss of scalar coupling and the disruption of the hydrogen-bonding network.
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Selection of DMSO-d₆: DMSO-d₆ completely solvates the ion pair while preserving the protonated amine signals. This enables absolute structural confirmation and allows for the accurate integration of the oxalate counter-ion via ¹³C NMR.
Self-Validating Experimental Protocols
To guarantee trustworthiness and data integrity, the NMR acquisition must function as a self-validating system. We employ a Quantitative NMR (qNMR) workflow using an internal standard to simultaneously verify compound identity and absolute purity.
Step-by-Step Acquisition Methodology
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Sample Preparation: Using a calibrated microbalance, accurately weigh 10.0 mg of 4-(Oxetan-3-yl)piperidine hemioxalate and 5.0 mg of traceably pure Maleic Acid (acting as the Internal Standard).
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Solvation: Dissolve the solid mixture in 600 µL of 99.9% DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as the 0.00 ppm chemical shift reference.
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Equilibration: Vortex the vial for 60 seconds, followed by 5 minutes of ultrasonic bath treatment.
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Causality: Sonication ensures the complete disruption of the robust hemioxalate crystalline lattice, preventing line-broadening artifacts caused by microscopic undissolved particulates. Transfer the homogenous solution to a precision 5 mm NMR tube.
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¹H NMR Acquisition: Set the probe temperature to 298 K. Utilize a 90° excitation pulse.
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Critical Parameter: Set the relaxation delay (D1) to 30 seconds .
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Causality: A prolonged D1 ensures complete longitudinal relaxation (T₁) of all protons—especially the internal standard—preventing integration truncation and ensuring absolute quantitative accuracy.
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2D NMR Cross-Validation: Acquire ¹H-¹H COSY and ¹H-¹³C HSQC spectra.
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Causality: 1D spectra of piperidine rings often present overlapping multiplets. 2D techniques unambiguously resolve the C2/C6 and C3/C5 axial/equatorial proton pairs, validating the exact oxetane linkage at the C4 position.
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Logical Workflows and Structural Relationships
Caption: Logical relationship demonstrating the pharmacokinetic benefits of oxetane bioisosterism.
Caption: Self-validating quantitative NMR (qNMR) workflow for reference standard certification.
Reference NMR Data
The following tables summarize the validated reference data for 4-(Oxetan-3-yl)piperidine hemioxalate[3]. Note the distinct integration ratios reflecting the 2:1 piperidine-to-oxalate stoichiometry.
Table 1: ¹H NMR Assignments (500 MHz, DMSO-d₆, 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Notes |
| Piperidine NH₂⁺ | 8.60 | br s | - | 2H | Broadened due to quadrupolar relaxation & exchange |
| Oxetane C2', C4' | 4.55 | dd | 7.8, 6.0 | 2H | Diastereotopic protons (cis to piperidine) |
| Oxetane C2', C4' | 4.40 | dd | 7.8, 6.0 | 2H | Diastereotopic protons (trans to piperidine) |
| Piperidine C2, C6 | 3.25 | m | - | 2H | Equatorial protons adjacent to N⁺ |
| Oxetane C3' | 3.15 | m | - | 1H | Methine proton on oxetane ring |
| Piperidine C2, C6 | 2.80 | m | - | 2H | Axial protons adjacent to N⁺ |
| Piperidine C4 | 1.85 | m | - | 1H | Methine proton on piperidine ring |
| Piperidine C3, C5 | 1.75 | m | - | 2H | Equatorial protons |
| Piperidine C3, C5 | 1.40 | m | - | 2H | Axial protons |
Table 2: ¹³C NMR Assignments (125 MHz, DMSO-d₆, 298 K)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Notes |
| Oxalate C=O | 165.0 | Quaternary | Intensity reflects 0.5 eq per piperidine molecule |
| Oxetane C2', C4' | 76.5 | CH₂ | High shift due to adjacent oxygen atom |
| Piperidine C2, C6 | 43.5 | CH₂ | Deshielded by adjacent protonated nitrogen |
| Piperidine C4 | 39.0 | CH | Linkage point to oxetane ring |
| Oxetane C3' | 38.2 | CH | Linkage point to piperidine ring |
| Piperidine C3, C5 | 26.5 | CH₂ | Aliphatic backbone |
Data Interpretation Note: The presence of the oxalate carbonyl at 165.0 ppm with an integration intensity corresponding to exactly one carbon per piperidine molecule (since oxalic acid contains two symmetric carbons, 0.5 equivalents yield 1 relative carbon signal) is the definitive marker distinguishing the hemioxalate salt[3] from the [4].
References
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PubChem Compound Summary for CID 75530319, 4-(Oxetan-3-yl)piperidine Hemioxalate. National Center for Biotechnology Information.[Link]
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PubChem Compound Summary for CID 55264245, 4-(Oxetan-3-yl)piperidine. National Center for Biotechnology Information.[Link]
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PubChem Compound Summary for CID 73977779, 4-(Oxetan-3-yl)piperidine oxalate. National Center for Biotechnology Information.[Link]
- WO2016200851A1 - Nuclear receptor modulators.
Sources
- 1. WO2016200851A1 - Nuclear receptor modulators - Google Patents [patents.google.com]
- 2. 4-(Oxetan-3-yl)piperidine | C8H15NO | CID 55264245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Oxetan-3-yl)piperidine Hemioxalate | C18H32N2O6 | CID 75530319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Oxetan-3-yl)piperidine oxalate | C10H17NO5 | CID 73977779 - PubChem [pubchem.ncbi.nlm.nih.gov]
